6-Tert-butyl-2-chloropyridin-3-ol
Description
6-Tert-butyl-2-chloropyridin-3-ol: is an organic compound that belongs to the class of pyridines It is characterized by a tert-butyl group at the 6th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
6-tert-butyl-2-chloropyridin-3-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)7-5-4-6(12)8(10)11-7/h4-5,12H,1-3H3 |
InChI Key |
UDXFEXHBUJECDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-2-chloropyridin-3-ol typically involves the chlorination of 6-tert-butylpyridin-3-ol. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective chlorination at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Tert-butyl-2-chloropyridin-3-ol can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 6-tert-butylpyridin-3-ol.
Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing agents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 6-tert-butylpyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Tert-butyl-2-chloropyridin-3-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its unique structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of various functionalized pyridines.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-chloropyridin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and hydroxyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Tert-butyl-2-bromopyridin-3-ol: Similar structure but with a bromine atom instead of chlorine.
6-Tert-butyl-2-fluoropyridin-3-ol: Similar structure but with a fluorine atom instead of chlorine.
6-Tert-butyl-2-iodopyridin-3-ol: Similar structure but with an iodine atom instead of chlorine.
Comparison: 6-Tert-butyl-2-chloropyridin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity.
Biological Activity
6-Tert-butyl-2-chloropyridin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), biological assays, and case studies.
This compound is characterized by its chloropyridine structure, which is known to influence its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to chloropyridinols. For instance, a related compound exhibited an IC50 value of 250 nM against SARS-CoV-2 3CLpro and an EC50 value of 2.8 μM in VeroE6 cells, indicating significant antiviral activity . The mechanism involves the inhibition of viral proteases, crucial for viral replication.
Table 1: Antiviral Activity of Related Compounds
| Compound | IC50 (nM) | EC50 (μM) | Target |
|---|---|---|---|
| This compound | TBD | TBD | SARS-CoV-2 3CLpro |
| Related Compound 1 | 250 | 2.8 | SARS-CoV-2 3CLpro |
| Remdesivir | 30 | 1.2 | RNA-dependent RNA polymerase |
Note: TBD indicates that specific values for this compound are yet to be determined.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. SAR studies have shown that modifications to the pyridine ring can enhance inhibitory potency against specific enzymes. For example, derivatives with different substituents at various positions on the pyridine ring have demonstrated varying levels of enzyme inhibition, which could be relevant for therapeutic applications against diseases like cancer and viral infections .
Table 2: Structure-Activity Relationships
| Compound | Substituent | IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound with N-allyl | Allyl | 73 |
| Compound with methyl substitution | Methyl | TBD |
Case Studies
Several case studies have investigated the biological effects of chloropyridinols in vivo and in vitro:
- SARS-CoV-2 Inhibition : A study demonstrated that chloropyridine derivatives could inhibit SARS-CoV-2 replication in cell cultures, providing a foundation for further development as antiviral agents.
- Cancer Research : Research into related compounds has shown promise in inhibiting cancer cell proliferation through enzyme inhibition pathways, suggesting that modifications to the pyridine structure may yield potent anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
